molecular formula C11H13IN+ B12808146 1-Ethylquinolin-1-ium;hydroiodide

1-Ethylquinolin-1-ium;hydroiodide

Cat. No.: B12808146
M. Wt: 286.13 g/mol
InChI Key: PMYUGMDDIBOXQM-UHFFFAOYSA-N
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Description

1-Ethylquinolin-1-ium;hydroiodide, also known as 1-ethylquinolinium iodide, is an organic compound belonging to the quinoline family. It is characterized by its light yellow to orange crystalline appearance and is known for its hygroscopic nature. The compound has a molecular formula of C11H12IN and a molecular weight of 285.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-1-ium;hydroiodide is typically synthesized through the reaction of 1-ethylquinoline with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}9\text{H}7\text{N} + \text{HI} \rightarrow \text{C}{11}\text{H}{12}\text{IN} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 1-ethylquinoline is reacted with hydroiodic acid. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylquinolin-1-ium;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form 1-ethylquinoline.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1-Ethylquinolin-1-ium;hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylquinolin-1-ium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Quinaldine Red: A similar compound used as a dye and in analytical chemistry.

    1-Ethylquinolinium Bromide: Another quinoline derivative with similar properties but different halide ion.

    1-Methylquinolinium Iodide: A methyl-substituted analogue with distinct chemical behavior.

Uniqueness: 1-Ethylquinolin-1-ium;hydroiodide is unique due to its specific iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide or chloride counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H13IN+

Molecular Weight

286.13 g/mol

IUPAC Name

1-ethylquinolin-1-ium;hydroiodide

InChI

InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;

InChI Key

PMYUGMDDIBOXQM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC2=CC=CC=C21.I

Origin of Product

United States

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